molecular formula C18H32ClNO2 B10819038 N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) CAS No. 2740409-72-5

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride)

Cat. No.: B10819038
CAS No.: 2740409-72-5
M. Wt: 329.9 g/mol
InChI Key: HBGVTOMYCVDLCN-UHFFFAOYSA-N
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Description

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) is a useful research compound. Its molecular formula is C18H32ClNO2 and its molecular weight is 329.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride), also known as N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine, is classified as an amphetamine derivative. It has garnered interest in research settings primarily due to its potential biological activities and applications in forensic science. This article explores the compound's biological activity, including its pharmacological properties, analytical methods for detection, and relevant case studies.

  • Molecular Formula : C₁₅H₃₁ClN₂O₂
  • Molecular Weight : 329.9 g/mol
  • CAS Number : 2740409-72-5
  • Form : Crystalline solid

Pharmacological Activity

N-(1,4-dimethylpentyl)-3,4-DMA is noted for its stimulant effects, similar to other amphetamines. Its mechanism of action primarily involves the release of monoamines such as dopamine and norepinephrine in the central nervous system (CNS), which can lead to increased alertness and energy levels.

Table 1: Summary of Biological Activities

Activity TypeDescription
Stimulant Effects Increases in dopamine and norepinephrine levels; leads to enhanced mood and energy.
Analytical Standards Used as a reference standard in forensic toxicology and research applications.
Potential Risks Associated with abuse potential similar to other amphetamines; may lead to dependency.

Analytical Methods

The detection and quantification of N-(1,4-dimethylpentyl)-3,4-DMA are critical in forensic analysis. Various methods have been validated for its identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Limit of Detection (LOD) : 20 µg/mL in methanol and 10 µg/mL in chloroform.
    • The method demonstrated reproducibility across multiple trials with a range of concentrations.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
    • Effective for analyzing complex biological matrices.
    • Provides high sensitivity and specificity for detecting low concentrations.

Table 2: Analytical Method Validation Results

MethodLOD (µg/mL)ReproducibilityInterference Studies
GC-MS20 (MeOH) / 10 (CHCl₃)Met acceptance criteria across trialsMinimal interference from common substances
LC-MS/MSNot specifiedHigh reproducibility observedNo significant interference

Case Studies

Recent research has highlighted the importance of N-(1,4-dimethylpentyl)-3,4-DMA in forensic cases involving synthetic cathinones or "bath salts." A study validated methods for separating this compound from other substances commonly found in designer drugs.

Case Study Example:

  • Study Title : Validation of 'Bath Salts' Using Gas Chromatography-Mass Spectrometry
  • Findings : The study confirmed that N-(1,4-dimethylpentyl)-3,4-DMA could be reliably detected in samples suspected of containing synthetic drugs. The validation included assessments of LOD and interference from other drugs commonly encountered in toxicology reports .

Properties

CAS No.

2740409-72-5

Molecular Formula

C18H32ClNO2

Molecular Weight

329.9 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine;hydrochloride

InChI

InChI=1S/C18H31NO2.ClH/c1-13(2)7-8-14(3)19-15(4)11-16-9-10-17(20-5)18(12-16)21-6;/h9-10,12-15,19H,7-8,11H2,1-6H3;1H

InChI Key

HBGVTOMYCVDLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl

Origin of Product

United States

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